molecular formula C17H15NO3S2 B3007195 (E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide CAS No. 2380195-54-8

(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide

Cat. No.: B3007195
CAS No.: 2380195-54-8
M. Wt: 345.43
InChI Key: CEHIJVKYAKSPEF-CSKARUKUSA-N
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Description

(E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide is a high-purity chemical compound designed for pharmaceutical and life science research. This molecule features a distinctive (E)-configured ethenesulfonamide scaffold, a structure class recognized in medicinal chemistry for its potential to modulate intracellular targets . The core structure is further functionalized with a biheteroaromatic system comprising both furan and thiophene rings, linked through a methylene group. The integration of furan and thiophene rings is a common strategy in drug design, as these heterocycles are known to contribute to favorable pharmacokinetic properties and binding interactions in bioactive molecules . Compounds with analogous structural features, including sulfonamide linkages and heteroaromatic groups, have been investigated for their activity as selective glucocorticoid receptor agonists, indicating potential applications in researching metabolic syndromes, type 2 diabetes, and obesity . Researchers can leverage this compound as a key intermediate in synthetic organic chemistry or as a candidate for screening in various biological assays. It is supplied with a guaranteed purity of >95% (by HPLC). This product is intended for research and development purposes in a laboratory setting exclusively. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-23(20,10-8-14-5-2-1-3-6-14)18-12-16-11-15(13-22-16)17-7-4-9-21-17/h1-11,13,18H,12H2/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHIJVKYAKSPEF-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H15N1O3S1C_{17}H_{15}N_{1}O_{3}S_{1} and a molecular weight of approximately 345.4 g/mol. Its structure features a combination of furan and thiophene rings, which contribute to its biological activity and potential applications in drug development.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies suggest that (E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for developing effective cancer therapies.
    Cell Line IC50 (µM) Mechanism of Action
    MCF-7 (Breast Cancer)5.0Induces apoptosis
    A549 (Lung Cancer)4.5Cell cycle arrest at G2/M phase
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial membrane integrity and inhibit essential metabolic pathways.
    Pathogen Minimum Inhibitory Concentration (MIC) Effectiveness
    Staphylococcus aureus8 µg/mLEffective against gram-positive bacteria
    Candida albicans16 µg/mLEffective against fungi
  • Enzyme Inhibition
    • Studies have indicated that this compound acts as an inhibitor of certain enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs). This inhibition can hinder tumor growth and metastasis.

Materials Science Applications

  • Organic Electronics
    • The unique electronic properties of (E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances charge transport efficiency.
    Application Performance Metric
    OLEDsHigh luminescence efficiency
    OPVsEnhanced power conversion efficiency

Biological Research Applications

  • Targeted Drug Delivery
    • The compound's ability to form conjugates with targeting moieties allows for the development of targeted drug delivery systems. This application is particularly valuable in delivering chemotherapeutic agents directly to tumor sites, thereby minimizing systemic toxicity.
  • Biomarker Discovery
    • Research is ongoing into the use of this compound as a potential biomarker for certain diseases due to its distinct structural features that can be detected in biological samples.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s unique hybrid heterocyclic system (furan-thiophene) distinguishes it from related ethenesulfonamides. Key analogs include:

  • (E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) : Contains electron-withdrawing (fluoro) and donating (methoxy) groups on aryl rings .
  • (E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) : Features methoxy groups at ortho and para positions, altering steric and electronic profiles .
  • Gold(I)-Catalyzed Thiophene-Furan Derivative (1l) : Includes a thiophene-furan hybrid but lacks the phenyl group, synthesized via gold catalysis .
  • N-(2,2-diphenylvinyl)-N-(phenylsulfonyl)benzenesulfonamide (4b) : Substituted with bulky diphenylvinyl groups, increasing molecular rigidity .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Key Structural Features Reference
Target Compound Not reported ~387.45 (calc.) Furan-thiophene hybrid, phenyl group
6d 98–100 307.07 4-Fluorophenyl, 4-methoxyphenyl
6e 112–114 319.09 2-Methoxyphenyl, 4-methoxyphenyl
1l 90–92 494.14 Thiophene-furan, methylbenzenesulfonyl
4b Not reported 454.53 Diphenylvinyl, phenylsulfonyl

The lower melting point of 1l (90–92°C) compared to 6d/e suggests that bulky heterocyclic systems may reduce crystal packing efficiency .

Spectroscopic Characterization

  • NMR : The (E)-configuration in analogs is confirmed by trans-vicinal coupling constants (J = 15.3–15.6 Hz for =CH protons) .
  • HRMS : High-resolution mass spectrometry validates molecular formulas, e.g., 6d ([M+H]⁺: 308.0703 vs. calc. 307.0678) .

Q & A

Basic Research Questions

Q. How can synthesis protocols for (E)-N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-phenylethenesulfonamide be optimized to enhance yield and purity?

  • Methodological Answer : Optimize reaction parameters such as molar ratios of monomers (e.g., CMDA and DMDAAC analogs), initiator concentrations (e.g., ammonium persulfate), temperature, and reaction time. Employ controlled copolymerization techniques, as described in polycationic dye-fixative synthesis, to minimize side reactions. Purify via column chromatography or recrystallization, and validate purity using TLC or HPLC .

Q. What characterization techniques are essential for confirming the structural integrity of sulfonamide derivatives like this compound?

  • Methodological Answer : Use a combination of spectroscopic methods:

  • NMR (1H, 13C, DEPT) for backbone and substituent analysis.
  • IR spectroscopy to confirm sulfonamide (-SO2NH-) and ethene (C=C) functional groups.
  • Mass spectrometry (ESI-TOF) for molecular weight validation.
  • Elemental analysis to verify stoichiometry. Cross-reference with literature data for known analogs .

Q. What safety protocols are critical during the synthesis and handling of this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation/contact. Wear PPE (gloves, lab coat, goggles). Follow hazard class guidelines (e.g., IRRITANT classification). For spills, neutralize with inert adsorbents and dispose of via approved chemical waste protocols. Document safety measures as per GB/T16483 standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR signals) during structural elucidation?

  • Methodological Answer :

  • Step 1 : Confirm sample purity via HPLC or TLC.
  • Step 2 : Acquire high-resolution NMR (600+ MHz) to resolve overlapping peaks.
  • Step 3 : Use 2D NMR (COSY, HSQC, NOESY) to assign ambiguous signals.
  • Step 4 : Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian NMR simulations).
  • Step 5 : If stereoisomerism is suspected, perform X-ray crystallography for absolute configuration determination .

Q. What computational approaches are effective in predicting the reactivity and interaction mechanisms of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model reaction pathways (e.g., sulfonamide hydrolysis) and transition states.
  • Molecular Docking : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite.
  • Molecular Dynamics (MD) : Simulate solvation effects and stability in aqueous/organic matrices. Validate with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How should researchers design experiments to evaluate this compound’s potential as a biochemical probe or inhibitor?

  • Methodological Answer :

  • In vitro assays : Perform enzyme inhibition studies (e.g., IC50 determination) using fluorogenic substrates.
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding modes.
  • SAR studies : Synthesize analogs with modified furan/thiophene groups and compare activity profiles.
  • Cellular assays : Test cytotoxicity and selectivity in cell lines (e.g., HEK293) using MTT assays .

Q. What strategies mitigate challenges in isolating stereoisomers or by-products during synthesis?

  • Methodological Answer :

  • Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis.
  • Dynamic resolution : Introduce chiral auxiliaries during synthesis (e.g., Evans oxazolidinones).
  • Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor desired isomers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational LogP/PSA values?

  • Methodological Answer :

  • Experimental LogP : Measure via shake-flask method or reverse-phase HPLC (calibrated with standard compounds).
  • Computational PSA : Calculate using Molinspiration or ChemAxon software. Reconcile discrepancies by verifying computational parameters (e.g., protonation states) and experimental conditions (e.g., pH). Cross-check with similar sulfonamides in literature .

Q. When biological assay results conflict with computational predictions, what steps ensure accurate interpretation?

  • Methodological Answer :

  • Re-evaluate assay conditions : Confirm compound solubility (use DMSO stocks <1%) and stability (LC-MS post-assay).
  • Validate target engagement : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for direct binding measurements.
  • Re-run simulations : Include solvation/entropy effects in docking studies (e.g., MM-PBSA in AMBER). Publish negative results to aid community-wide SAR efforts .

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